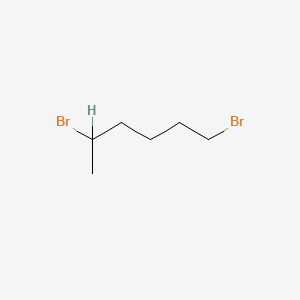

1,5-Dibromohexane

Übersicht

Beschreibung

1,5-Dibromohexane is an organic compound with the molecular formula C6H12Br2. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. The compound consists of a six-carbon chain with bromine atoms attached to the first and fifth carbon atoms. This structure makes it a useful building block in the synthesis of various chemical compounds.

Vorbereitungsmethoden

1,5-Dibromohexane can be synthesized through several methods. One common method involves the bromination of hexane. This process typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the hexane molecule .

Another method involves the use of 1,5-hexanediol as a starting material. The diol is treated with phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) to replace the hydroxyl groups with bromine atoms, resulting in the formation of this compound .

Analyse Chemischer Reaktionen

1,5-Dibromohexane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms in this compound can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.

Grignard Reactions: this compound can be used to prepare Grignard reagents by reacting with magnesium in anhydrous ether.

Wissenschaftliche Forschungsanwendungen

1,5-Dibromohexane has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Polymer Chemistry: this compound is used in the preparation of polymers and copolymers.

Material Science: The compound is used in the synthesis of materials with specific properties, such as flame retardants and plasticizers.

Wirkmechanismus

The mechanism of action of 1,5-dibromohexane in chemical reactions involves the reactivity of the bromine atoms. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and replace the bromine atoms. In elimination reactions, the bromine atoms are removed along with a hydrogen atom from an adjacent carbon, resulting in the formation of a double bond .

Vergleich Mit ähnlichen Verbindungen

1,5-Dibromohexane can be compared with other dibromoalkanes, such as 1,4-dibromobutane and 1,6-dibromohexane:

1,4-Dibromobutane: This compound has a four-carbon chain with bromine atoms on the first and fourth carbon atoms.

1,6-Dibromohexane: This compound has a six-carbon chain with bromine atoms on the first and sixth carbon atoms.

This compound is unique due to its specific carbon chain length and the position of the bromine atoms, which make it suitable for certain synthetic applications that other dibromoalkanes may not be as effective for .

Biologische Aktivität

1,5-Dibromohexane (C6H12Br2) is an organic compound characterized by the presence of bromine atoms at the first and fifth carbon positions of the hexane chain. This unique structure influences its chemical reactivity and biological activity, making it a subject of interest in various fields, including toxicology and synthetic chemistry.

This compound has a molecular weight of approximately 243.97 g/mol. It can be synthesized through several methods, including bromination of hexane or through cross-coupling reactions. The distinct positioning of the bromine atoms allows for selective reactions that are advantageous in synthetic organic chemistry, particularly in the synthesis of polymers where it acts as a crosslinking agent.

Toxicological Profile

The biological activity of this compound has been primarily studied in the context of its toxicological effects . Research indicates that exposure to this compound can lead to various health issues, including:

- Skin and Eye Irritation : Direct contact can cause irritation.

- Respiratory Issues : Inhalation may lead to respiratory distress.

- Potential Carcinogenicity : Some studies suggest that halogenated compounds may have carcinogenic properties, warranting further investigation into their long-term effects .

Environmental Impact

The environmental impact of this compound is significant due to its potential persistence in ecosystems and toxicity to aquatic life. Its halogenated structure may enhance bioaccumulation in organisms, raising concerns about its ecological effects.

Study on Toxicity

A study conducted on Sprague-Dawley rats assessed the toxicity levels of dibromo compounds, including this compound. The findings indicated a correlation between dosage and adverse effects on kidney function. At higher doses, significant kidney weight reduction was observed, suggesting nephrotoxic effects . This aligns with findings from other halogenated compounds which exhibit similar toxicological profiles.

Crosslinking Agent in Polymer Chemistry

In polymer chemistry, this compound is utilized as a crosslinking agent due to its ability to form covalent bonds with polymer chains. This property enhances the mechanical strength and thermal stability of polymer materials. For instance, studies have demonstrated that incorporating this compound into polymer matrices results in improved tensile strength and durability .

Comparative Analysis with Similar Compounds

| Compound | Structure | Key Applications | Toxicity Level |

|---|---|---|---|

| This compound | C6H12Br2 | Crosslinking agent in polymers | Moderate |

| 1,2-Dibromoethane | C2H4Br2 | Fumigant and organic synthesis | High |

| 1,4-Dibromobutane | C4H8Br2 | Synthesis of polymers | Moderate |

| 1,6-Dibromohexane | C6H12Br2 | Similar applications as this compound | Moderate |

Eigenschaften

IUPAC Name |

1,5-dibromohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2/c1-6(8)4-2-3-5-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINUUDAOCYEWBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337580 | |

| Record name | 1,5-Dibromohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-96-3 | |

| Record name | 1,5-Dibromohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.